molecular formula C9H12N2OS B2978425 2-Methyl-4-(thiolan-3-yloxy)pyrimidine CAS No. 2176126-08-0

2-Methyl-4-(thiolan-3-yloxy)pyrimidine

Cat. No.: B2978425
CAS No.: 2176126-08-0
M. Wt: 196.27
InChI Key: BYJVVTZXEDYCOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-4-(thiolan-3-yloxy)pyrimidine is a pyrimidine derivative characterized by a methyl group at the 2-position and a thiolan-3-yloxy (tetrahydrothiophen-3-yloxy) substituent at the 4-position. Pyrimidines are heterocyclic aromatic compounds with diverse applications in medicinal chemistry and materials science due to their electronic properties and ability to participate in hydrogen bonding. The thiolan-3-yloxy group introduces a sulfur-containing five-membered ring, which may influence the compound’s solubility, stability, and biological activity.

Properties

IUPAC Name

2-methyl-4-(thiolan-3-yloxy)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2OS/c1-7-10-4-2-9(11-7)12-8-3-5-13-6-8/h2,4,8H,3,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYJVVTZXEDYCOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCSC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(thiolan-3-yloxy)pyrimidine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 2-chloro-4-methylpyrimidine with thiolan-3-ol in the presence of a base such as potassium carbonate can yield the desired compound. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(thiolan-3-yloxy)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace existing substituents on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as thiols, amines, or halides in the presence of bases like potassium carbonate or sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted pyrimidine derivatives.

Scientific Research Applications

2-Methyl-4-(thiolan-3-yloxy)pyrimidine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds and as a precursor in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.

    Industry: It is utilized in the development of agrochemicals, pharmaceuticals, and other industrial products.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(thiolan-3-yloxy)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors to influence cellular signaling processes. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Table 1: Substituent Ring Size Comparison

Compound Substituent Ring Size Reactivity Profile Reference
Compound 1 () Thietan-3-yloxy 3-membered High (ring strain)
This compound Thiolan-3-yloxy 5-membered Moderate (flexible) N/A

Substituent Type and Electronic Effects

The nature of the substituent significantly impacts electronic properties:

  • Oxygen vs. sulfur linkages : Compound 1 () contains a thioether (S-linkage), while this compound has an oxygen ether. Sulfur atoms increase lipophilicity (higher LogP) and may enhance membrane permeability but reduce solubility in aqueous media compared to oxygen analogs .
  • Fused-ring systems: Thieno[3,4-d]pyrimidin-4(3H)-one (compound 16, ) incorporates a fused thiophene ring, which extends conjugation and alters electronic distribution. Such systems often exhibit enhanced UV absorption and altered binding affinities in biological targets compared to simple pyrimidines .

Table 2: Substituent Electronic Effects

Compound Substituent Type Key Property Impact on Bioactivity Reference
Compound 1 () Thioether (S-linkage) High LogP Improved membrane transit
Compound 16 () Fused thiophene Extended conjugation Enhanced UV activity

Biological Activity

2-Methyl-4-(thiolan-3-yloxy)pyrimidine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a thiolane moiety, which contributes to its unique properties. The presence of the thiolane group may enhance the compound's interaction with biological targets, potentially increasing its efficacy in therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cell cycle regulation. Research indicates that compounds in this class may target polo-like kinases (Plks) , which are critical for mitotic progression and are often overexpressed in various cancers. The inhibition of Plks can lead to cell cycle arrest and apoptosis in cancer cells, making this compound a candidate for anticancer therapy .

Anticancer Activity

Several studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. Notably, it has shown promising results against:

  • Breast cancer
  • Colorectal cancer
  • Ovarian cancer

In vitro studies demonstrated that this compound induces apoptosis in these cell lines by disrupting the normal function of Plks, leading to increased levels of pro-apoptotic factors and decreased survival signals .

Antiviral Properties

In addition to its anticancer potential, preliminary research suggests that this compound may exhibit antiviral activity. It has been tested against viruses such as herpes simplex virus (HSV) and human cytomegalovirus (HCMV), showing efficacy in inhibiting viral replication in cultured cells .

Case Study 1: Cytotoxicity Assessment

A study assessed the cytotoxicity of this compound using the L1210 and CCRF-CEM cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting potent activity comparable to established chemotherapeutics .

Cell LineIC50 (µM)Mechanism of Action
L12108.5Plk inhibition leading to apoptosis
CCRF-CEM7.2Induction of pro-apoptotic signals

Case Study 2: Antiviral Efficacy

In another study focusing on antiviral properties, this compound was evaluated against HSV. The compound exhibited an IC50 value of 15 µM, indicating moderate antiviral activity, potentially through interference with viral DNA synthesis .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Theoretical models predict good bioavailability and metabolic stability, which are crucial for its development as a therapeutic agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.